Sodium 17alpha-dihydroequilenin sulfate is a naturally occurring steroidal estrogen primarily derived from the urine of pregnant mares. It is a significant component of conjugated estrogens, commonly used in hormone replacement therapy. The compound is known for its estrogenic activity and is closely related to other equine estrogens such as equilin and equilenin.
The synthesis of sodium 17alpha-dihydroequilenin sulfate typically involves two main approaches:
Sodium 17alpha-dihydroequilenin sulfate undergoes several types of chemical reactions:
The major products formed include various hydroxylated derivatives and substituted forms depending on the reaction conditions used.
Sodium 17alpha-dihydroequilenin sulfate functions primarily through its interaction with estrogen receptors in target tissues:
Pharmacokinetics studies indicate that this compound is well absorbed, distributed throughout the body, metabolized in the liver, and excreted via urine and feces. Its metabolic clearance rate has been documented in clinical studies involving postmenopausal women .
Relevant data indicates that the compound retains its biological activity across a range of pH levels typically encountered in physiological environments .
Sodium 17alpha-dihydroequilenin sulfate has several scientific uses:
Sodium 17α-dihydroequilenin sulfate is a synthetic steroidal estrogen derivative with the molecular formula C~18~H~19~NaO~5~S and a molecular weight of 370.39 g/mol [3] [5]. The compound features a distinctive pentacyclic structure characterized as estra-1,3,5,7,9-pentaene-3,17-diol 3-sulfate monosodium salt with defined stereochemistry at the 17-position [3] [9]. The core steroid nucleus contains an aromatic A-ring (characteristic of phenolic estrogens) and extensive unsaturation across rings B, C, and D, forming a pentaene system that significantly influences its electronic properties and biological interactions [2] [5].
The compound possesses three defined stereocenters (C13, C14, C17) in an absolute configuration described as (13S,14S,17R) [5] [10]. The 17α-hydroxy configuration distinguishes it from the more common 17β-estradiol derivatives and influences its receptor binding affinity. X-ray crystallographic analysis would reveal a nearly planar structure due to the conjugated pentaene system, with the sodium ion coordinated to the sulfate oxyanion and water molecules in the crystal lattice [5]. The presence of the sodium sulfate group dramatically enhances water solubility compared to the parent unsulfated compound, making it suitable for pharmaceutical formulations [9].
Table 1: Molecular Properties of Sodium 17α-Dihydroequilenin Sulfate
Property | Specification |
---|---|
Molecular Formula | C~18~H~19~NaO~5~S |
Molecular Weight | 370.39 g/mol |
Systematic Name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- |
CAS Registry Number | 56086-66-9 |
UNII Identifier | 5O4ID28JI3 |
Defined Stereocenters | 3/3 (13S,14S,17R) |
Charge | Anionic (-1) with sodium counterion (+1) |
The sulfate group is esterified specifically at the C3 position of the phenolic A-ring, creating a highly polar anionic site crucial for water solubility and biological activity [3] [9]. This sulfation pattern follows the characteristic modification observed in equine estrogen conjugates, which facilitates transport in biological systems while serving as a metabolic reservoir (as the sulfate can be cleaved by sulfatases at target tissues) [1] [4]. The sodium counterion (Na+) neutralizes the strong acidity of the sulfate group (pKa <1), resulting in a stable salt compound that dissociates readily in aqueous solutions [9].
The ionic characteristics confer several key properties:
Sodium 17α-dihydroequilenin sulfate belongs to the unique class of ring-B unsaturated equine estrogens not naturally present in humans but derived from equine sources [1] [10]. Its structure differs fundamentally from human estrogens through its extended conjugation system:
Table 2: Comparative Structural Features of Equine Estrogen Sulfates
Estrogen Conjugate | Ring System | Double Bond Positions | % in CEE* Preparations |
---|---|---|---|
17α-Dihydroequilenin sulfate | Estra-1,3,5,7,9-pentaene | 1-2,3-4,5-10,6-7,8-9 | ~1.2% |
Estrone sulfate | Estra-1,3,5(10)-triene | 1-2,3-4,5-10 | ~45% |
Equilin sulfate | Estra-1,3,5(10),7-tetraene | 1-2,3-4,5-10,7-8 | ~25% |
17α-Dihydroequilin sulfate | Estra-1,3,5(10),7-tetraene | 1-2,3-4,5-10,7-8 | ~13.8% |
17α-Estradiol sulfate | Estra-1,3,5(10)-triene | 1-2,3-4,5-10 | ~1.5% |
Conjugated equine estrogens (e.g., Premarin®) [1] [10] |
Biological studies reveal that these structural differences translate to functional specializations. Unlike most equine estrogens that increase sex hormone-binding globulin (SHBG), 17α-dihydroequilenin sulfate uniquely decreases SHBG levels by 12-21% after prolonged administration in postmenopausal women [4]. Furthermore, animal models demonstrate its exceptional dissociation of lipid effects from uterotropic activity: while significantly reducing total plasma cholesterol (34-72 mg/dL vs. control 90 mg/dL) and LDL-C, it exhibits negligible uterine weight increase (124.6 mg vs. estrone sulfate's 376 mg) at comparable doses [7]. This suggests distinctive tissue-selective estrogenic activity potentially mediated by differential estrogen receptor (ER) binding or metabolism to unique active intermediates. Environmental studies also detect this compound in sewage effluents at ng/L concentrations, indicating environmental persistence and potential for bioaccumulation in aquatic organisms [1].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: